Superior ERK Suppression vs Dabrafenib in Non-V600 BRAF Mutants
AZ 628, a Type II inhibitor, is directly compared to the Type I.5 inhibitor Dabrafenib in cells expressing non-V600 BRAF mutants. In HEK293T cells co-expressing various non-V600 BRAF mutants with CRAF, AZ 628 inhibited ERK signaling more effectively than Dabrafenib. This differential activity was also confirmed in the H1666 lung cancer cell line, which harbors an endogenous non-V600, impaired-kinase BRAF mutation. In this clinically relevant model, AZ 628 as a single agent, and in combination with Trametinib, demonstrated superior MEK-inhibitory and pro-apoptotic effects compared to Dabrafenib [1].
| Evidence Dimension | Efficacy of ERK pathway suppression |
|---|---|
| Target Compound Data | AZ 628 (concentration not specified in abstract) shows more effective ERK inhibition and greater pro-apoptotic effect. |
| Comparator Or Baseline | Dabrafenib (Type I.5 inhibitor) |
| Quantified Difference | Qualitatively superior; prolonged treatment with AZ 628 plus Trametinib produced greater inhibition of cell growth than Dabrafenib plus Trametinib [1]. |
| Conditions | Cell-based assays using H1666 (non-V600 BRAF-mutant lung cancer) and HEK293T cells co-expressing various non-V600 BRAF mutants with CRAF [1]. |
Why This Matters
This evidence directly justifies the selection of AZ 628 over dabrafenib for any research program focused on non-V600 BRAF mutant cancers, a patient population where Type I.5 inhibitors show limited clinical benefit.
- [1] Noorolyai S, et al. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer. Oncotarget. 2018;9(22):16110-16123. View Source
